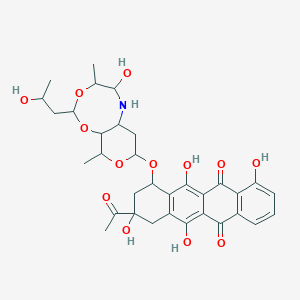![molecular formula C7H7NO5S3 B022993 5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide CAS No. 105951-35-7](/img/structure/B22993.png)
5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide is a synthetic compound that has been widely used in scientific research. It is also known as TAK-659 and is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling.
Wirkmechanismus
BTK is a non-receptor tyrosine kinase that is essential for B-cell receptor signaling. Upon B-cell activation, BTK is recruited to the plasma membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways. TAK-659 binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking B-cell receptor signaling and downstream pathways.
Biochemische Und Physiologische Effekte
TAK-659 has been shown to inhibit B-cell activation, proliferation, and survival in vitro and in vivo. It also suppresses the production of cytokines and chemokines that are involved in inflammation and immune responses. In addition, TAK-659 has been shown to modulate the function of other immune cells, such as T cells and natural killer cells, through indirect mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 is a potent and selective inhibitor of BTK, which makes it an ideal tool for studying B-cell receptor signaling and its role in disease pathogenesis. Its specificity also reduces the potential for off-target effects and toxicity. However, the limited solubility and stability of TAK-659 can pose challenges in experimental design and interpretation. In addition, the high cost of TAK-659 may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several future directions for the study of TAK-659. First, the development of more efficient and cost-effective synthesis methods will facilitate its widespread use in research. Second, the investigation of its efficacy in combination with other drugs or immunotherapies may enhance its therapeutic potential. Third, the identification of biomarkers that predict response to TAK-659 will enable personalized treatment strategies. Fourth, the exploration of its effects on other signaling pathways and immune cells will broaden our understanding of its mechanism of action. Finally, the evaluation of its safety and efficacy in clinical trials will determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of TAK-659 involves a series of chemical reactions, including the cyclization of 2-chloro-5-nitrobenzenesulfonamide with 2-aminothiophenol, followed by the reduction of the nitro group and oxidation of the thiol to a sulfonic acid. The final product is obtained by the reaction of the resulting sulfonic acid with thionyl chloride. The overall yield of this synthesis method is approximately 35%.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential therapeutic effects in various diseases, including B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has been shown to inhibit BTK activity and downstream signaling pathways, leading to the suppression of B-cell activation, proliferation, and survival. In preclinical studies, TAK-659 has demonstrated significant anti-tumor activity in multiple myeloma, chronic lymphocytic leukemia, and diffuse large B-cell lymphoma. It has also shown efficacy in models of rheumatoid arthritis and multiple sclerosis.
Eigenschaften
CAS-Nummer |
105951-35-7 |
|---|---|
Produktname |
5,6-Dihydro-4-oxo-4H-thieno[2,3-B]thiine-2-sulfonamide 7,7-dioxide |
Molekularformel |
C7H7NO5S3 |
Molekulargewicht |
281.3 g/mol |
IUPAC-Name |
4,7,7-trioxo-5,6-dihydrothieno[2,3-b]thiopyran-2-sulfonamide |
InChI |
InChI=1S/C7H7NO5S3/c8-16(12,13)6-3-4-5(9)1-2-15(10,11)7(4)14-6/h3H,1-2H2,(H2,8,12,13) |
InChI-Schlüssel |
BGNCCUHEGHNNAP-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)C2=C(C1=O)C=C(S2)S(=O)(=O)N |
Kanonische SMILES |
C1CS(=O)(=O)C2=C(C1=O)C=C(S2)S(=O)(=O)N |
melting_point |
242.5 °C |
Synonyme |
5,6-DIHYDRO-4-OXO-4H-THIENO[2,3-B]THIINE-2-SULFONAMIDE 7,7-DIOXIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




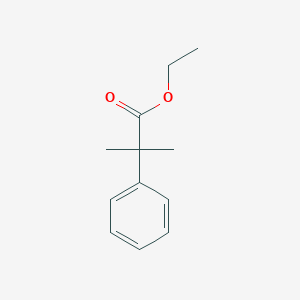


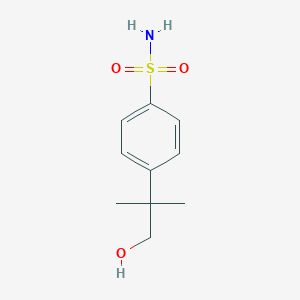
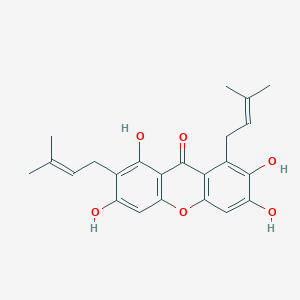
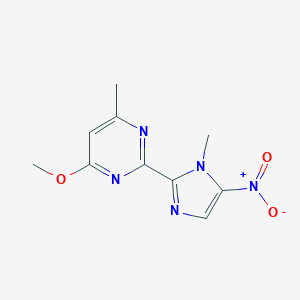
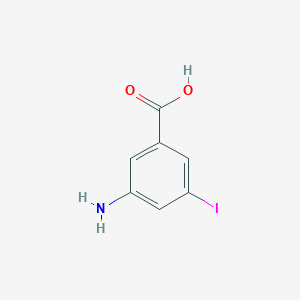
![2-[(2,4-Dichlorophenyl)thio]acetonitrile](/img/structure/B22933.png)
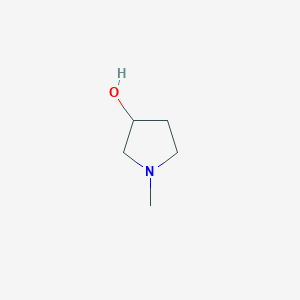
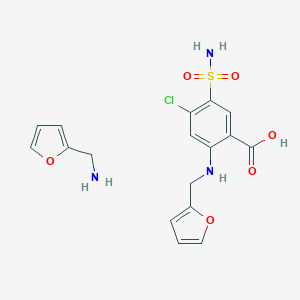
![3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22942.png)
![8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22943.png)
